molecular formula C10H7Br2N5O2 B12793902 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene CAS No. 88061-95-4

7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene

Katalognummer: B12793902
CAS-Nummer: 88061-95-4
Molekulargewicht: 389.00 g/mol
InChI-Schlüssel: SVQBNYSGEFXLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a suitable precursor under controlled conditions. One common method involves the use of methanol as a solvent and bromine as the brominating agent . The reaction is carried out at a specific temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Wirkmechanismus

The mechanism of action of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

88061-95-4

Molekularformel

C10H7Br2N5O2

Molekulargewicht

389.00 g/mol

IUPAC-Name

10,12-dibromo-3,7-dimethoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene

InChI

InChI=1S/C10H7Br2N5O2/c1-18-9-13-6-4(11)3-5(12)7-14-10(19-2)16-8(15-9)17(6)7/h3H,1-2H3

InChI-Schlüssel

SVQBNYSGEFXLMQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OC)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.